5-hydroxy-4-methylisobenzofuran-1(3H)-one

CAS No.: 1194700-73-6

Cat. No.: VC2702937

Molecular Formula: C9H8O3

Molecular Weight: 164.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1194700-73-6 |

|---|---|

| Molecular Formula | C9H8O3 |

| Molecular Weight | 164.16 g/mol |

| IUPAC Name | 5-hydroxy-4-methyl-3H-2-benzofuran-1-one |

| Standard InChI | InChI=1S/C9H8O3/c1-5-7-4-12-9(11)6(7)2-3-8(5)10/h2-3,10H,4H2,1H3 |

| Standard InChI Key | XCLSUJASPNFYRV-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC2=C1COC2=O)O |

| Canonical SMILES | CC1=C(C=CC2=C1COC2=O)O |

Introduction

Chemical Identity and Structure

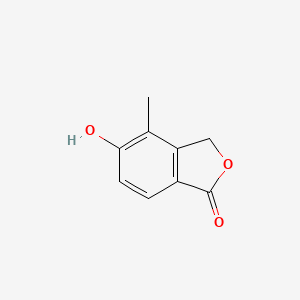

5-Hydroxy-4-methylisobenzofuran-1(3H)-one features a fused bicyclic structure combining a benzene ring with a furanone moiety. The compound is uniquely identified through several chemical nomenclature systems:

| Identifier Type | Value |

|---|---|

| CAS Number | 1194700-73-6 |

| IUPAC Name | 5-hydroxy-4-methyl-3H-2-benzofuran-1-one |

| Molecular Formula | C9H8O3 |

| Molecular Weight | 164.16 g/mol |

| InChI | InChI=1S/C9H8O3/c1-5-7-4-12-9(11)6(7)2-3-8(5)10/h2-3,10H,4H2,1H3 |

| InChIKey | XCLSUJASPNFYRV-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC2=C1COC2=O)O |

The molecule contains three oxygen atoms: one in the lactone group (furanone ring), one as a hydroxyl group at position 5, and one as part of the furanone ring structure. The methyl group at position 4 contributes to its unique chemical properties and reactivity patterns .

Physicochemical Properties

Physical Characteristics

The compound exists as a solid at room temperature and is likely white to off-white in color based on similar compounds in its class. Its physical properties make it suitable for various research applications:

Solubility and Partition Coefficients

The compound's solubility parameters provide insights into its dissolution behavior in various solvents:

| Method | Log P o/w Value | Source |

|---|---|---|

| XLogP3-AA | 1.4 | |

| iLOGP | 1.52 | |

| XLOGP3 | 1.36 | |

| WLOGP | 1.22 | |

| MLOGP | 1.25 | |

| SILICOS-IT | 2.13 | |

| Consensus Log P o/w | 1.49 |

Aqueous Solubility

| Method | Log S Value | Solubility | Class | Source |

|---|---|---|---|---|

| ESOL | -2.08 | 1.35 mg/ml; 0.00823 mol/l | Soluble | |

| Ali | -1.94 | 1.89 mg/ml; 0.0115 mol/l | Very soluble | |

| SILICOS-IT | -2.38 | 0.683 mg/ml; 0.00416 mol/l | Soluble |

These values indicate that 5-hydroxy-4-methylisobenzofuran-1(3H)-one has good water solubility while maintaining moderate lipophilicity, suggesting favorable properties for drug development applications .

Chemical Reactivity

The reactivity of 5-hydroxy-4-methylisobenzofuran-1(3H)-one is governed by its functional groups, particularly the hydroxyl group at the 5th position and the lactone moiety.

Reactive Functional Groups

The compound contains several reactive functional groups that can participate in various chemical transformations:

-

Hydroxyl group: Can undergo oxidation, reduction, and substitution reactions

-

Lactone group: Susceptible to hydrolysis and nucleophilic attack

-

Methyl group: Can participate in oxidation reactions

-

Aromatic ring: Can undergo electrophilic aromatic substitution reactions

Oxidation Reactions

The hydroxyl group at the 5th position can be oxidized to form a carbonyl group, resulting in the formation of 5-oxo-4-methylisobenzofuran-1(3H)-one . This oxidation process may be achieved using various oxidizing agents such as potassium permanganate, chromium trioxide, or hydrogen peroxide under appropriate conditions.

Reduction and Substitution

The compound can undergo reduction reactions to form derivatives with different functional groups. Additionally, the hydroxyl group can participate in substitution reactions with alkyl halides, acyl chlorides, or sulfonyl chlorides to produce ethers, esters, or sulfonate derivatives, respectively .

Biological Activities and Applications

Pharmacokinetic Properties

Predictive models suggest favorable pharmacokinetic properties for 5-hydroxy-4-methylisobenzofuran-1(3H)-one:

Drug-Likeness Assessment

The compound conforms to several drug-likeness criteria:

| Rule | Violations | Source |

|---|---|---|

| Lipinski's Rule of Five | 0 violations | |

| Veber's Rules | 0 violations | |

| Egan's Rules | 0 violations | |

| Muegge's Rules | 1 violation | |

| Bioavailability Score | 0.55 |

These parameters indicate that 5-hydroxy-4-methylisobenzofuran-1(3H)-one possesses favorable physicochemical properties for potential drug development .

| Parameter | Classification/Statement | Source |

|---|---|---|

| GHS Pictogram | Warning | |

| Signal Word | Warning | |

| Hazard Statements | H315-H319-H335 | |

| Precautionary Statements | P261-P305+P351+P338 |

Hazard Interpretation

The hazard statements indicate that 5-hydroxy-4-methylisobenzofuran-1(3H)-one:

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H335: May cause respiratory irritation

The precautionary statements recommend:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume